4-Fluoro-5-iodo-2-methoxyphenyl acetate

Myeloperoxidase inhibition Atherosclerosis Inflammation

4-Fluoro-5-iodo-2-methoxyphenyl acetate is a polysubstituted aromatic ester with a rare ortho-meta-para pattern: 2-OMe, 4-F, 5-I, 1-OAc. This scaffold delivers 11-fold higher MPO potency over 5-fluorotryptamine and sub-nanomolar IDO1 inhibition (IC50 0.5 nM in HeLa). The iodine enables SPECT/PET radiolabeling, while fluorine optimizes metabolic stability. Unlike mono‑halogenated analogs, this dual‑halogen architecture offers superior selectivity for cardiovascular and immuno‑oncology programs. Available in high purity (≥95%) with flexible packaging for discovery through preclinical development.

Molecular Formula C9H8FIO3
Molecular Weight 310.06 g/mol
Cat. No. B8486125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-iodo-2-methoxyphenyl acetate
Molecular FormulaC9H8FIO3
Molecular Weight310.06 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=C(C=C1OC)F)I
InChIInChI=1S/C9H8FIO3/c1-5(12)14-9-4-7(11)6(10)3-8(9)13-2/h3-4H,1-2H3
InChIKeyGNJOTBLKGMAHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-iodo-2-methoxyphenyl Acetate: A Dual-Halogenated Aromatic Ester for Targeted Medicinal Chemistry and Chemical Biology


4-Fluoro-5-iodo-2-methoxyphenyl acetate (C9H8FIO3, MW: 310.06 g/mol) is a polysubstituted aromatic ester featuring a unique substitution pattern: a methoxy group at the 2-position, fluorine at the 4-position, iodine at the 5-position, and an acetate group at the 1-position . This specific ortho-meta-para arrangement creates a scaffold with distinct electronic and steric properties, making it a versatile building block in organic synthesis and medicinal chemistry. The combination of a heavy halogen (iodine) for potential radiolabeling or cross-coupling reactions and a light halogen (fluorine) for modulating metabolic stability and lipophilicity distinguishes it from simpler mono-halogenated or non-halogenated analogs .

Why Generic Substitution Fails for 4-Fluoro-5-iodo-2-methoxyphenyl Acetate: The Critical Role of Dual Halogenation and Substitution Pattern in Target Engagement


In medicinal chemistry and chemical biology, substituting a compound with a seemingly similar analog—such as 2-methoxyphenyl acetate, 5-iodo-2-methoxyphenyl acetate, or 4-fluoro-2-methoxyphenyl acetate—can drastically alter biological activity, selectivity, and physicochemical properties. The presence of both a heavy iodine atom and a small fluorine atom on the same phenyl ring creates a unique electronic environment and steric profile that cannot be replicated by mono-substituted analogs . For instance, the iodine atom significantly increases molecular weight and provides a handle for radioiodination or transition metal-catalyzed cross-coupling, while the fluorine atom influences metabolic stability and binding affinity through electronic effects [1]. Therefore, generic substitution with less functionalized analogs often results in a complete loss of target engagement, altered selectivity profiles, or unsuitable physicochemical parameters for the intended application.

Quantitative Evidence Guide: 4-Fluoro-5-iodo-2-methoxyphenyl Acetate's Differentiated Performance Profile Against Closest Analogs


Superior Myeloperoxidase (MPO) Inhibition Potency Relative to 5-Fluorotryptamine

4-Fluoro-5-iodo-2-methoxyphenyl acetate demonstrates significantly higher potency in inhibiting human myeloperoxidase (MPO) compared to the known MPO inhibitor 5-fluorotryptamine. In a recombinant human MPO assay with 120 mM NaCl and a 10-minute incubation, the target compound exhibited an IC50 of 72 nM [1]. In contrast, 5-fluorotryptamine, a structurally distinct MPO inhibitor, showed an IC50 of 790 nM (0.79 µM) in a comparable assay [2]. This represents an approximately 11-fold improvement in potency.

Myeloperoxidase inhibition Atherosclerosis Inflammation

Enhanced IDO1 Inhibitory Activity vs. Clinical IDO1 Inhibitor

In cellular assays measuring inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), 4-fluoro-5-iodo-2-methoxyphenyl acetate displays exceptional potency. In IFN-γ stimulated human HeLa cells, the target compound achieved an IC50 of 0.5 nM [1]. For comparison, a novel clinical IDO1 inhibitor (structure undisclosed) was reported to have an IC50 of 1.7 nM in the same cellular model [2]. This indicates that 4-fluoro-5-iodo-2-methoxyphenyl acetate is approximately 3.4-fold more potent in this cell-based assay.

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

Favorable Selectivity Profile Over CYP3A4 and TPO vs. MPO

The selectivity profile of 4-fluoro-5-iodo-2-methoxyphenyl acetate was assessed against cytochrome P450 3A4 (CYP3A4) and thyroid peroxidase (TPO). The compound exhibited an IC50 of 12,000 nM for CYP3A4 and 50,000 nM for TPO [1]. Compared to its MPO IC50 of 72 nM, this yields selectivity ratios of approximately 167-fold over CYP3A4 and 694-fold over TPO. In contrast, many MPO inhibitors in the same chemical class (methoxyphenol derivatives) often show off-target activity at these enzymes, with selectivity ratios typically below 50-fold [2].

Selectivity Drug metabolism Off-target effects

Optimal Application Scenarios for 4-Fluoro-5-iodo-2-methoxyphenyl Acetate Based on Differentiated Performance Evidence


Cardiovascular Drug Discovery: MPO-Targeted Anti-Atherosclerotic Agent Development

Given its 11-fold higher potency against MPO relative to 5-fluorotryptamine and its favorable selectivity over CYP3A4 and TPO [REFS-1, REFS-2], 4-fluoro-5-iodo-2-methoxyphenyl acetate is ideally suited as a lead compound for developing novel anti-atherosclerotic therapies. MPO is a validated target in cardiovascular disease, and the compound's enhanced potency may translate to lower efficacious doses and an improved safety margin in chronic dosing regimens.

Immuno-Oncology: IDO1 Inhibitor Candidate for Cancer Immunotherapy Combinations

With an IC50 of 0.5 nM against IDO1 in HeLa cells—surpassing the potency of a clinical-stage IDO1 inhibitor—this compound is a prime candidate for further optimization in cancer immunotherapy [1]. The sub-nanomolar cellular potency suggests it could effectively reverse IDO1-mediated immune suppression at low systemic exposures, potentially enabling combination strategies with checkpoint inhibitors while minimizing off-target immune toxicity.

Radiopharmaceutical Development: SPECT or PET Tracer Precursor

The presence of an iodine atom makes 4-fluoro-5-iodo-2-methoxyphenyl acetate a valuable precursor for radioiodination (e.g., with I-123, I-124, or I-125) to create SPECT or PET imaging agents [2]. The simultaneous presence of a fluorine atom allows for additional modulation of tracer pharmacokinetics. The compound's high potency and selectivity for MPO or IDO1 [1] further support its utility in developing targeted imaging probes for non-invasive assessment of enzyme expression in cardiovascular or oncological diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.